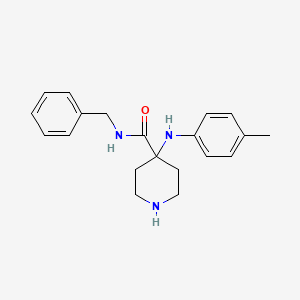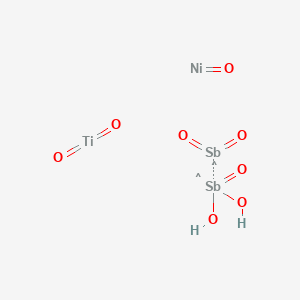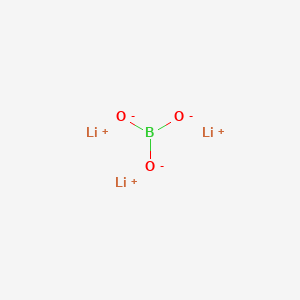
Vat Brown 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vat Brown 23 is a vat dye, a class of dyes known for their excellent fastness properties. Vat dyes are typically used for dyeing cellulose fibers such as cotton. This compound is characterized by its dark brown color and is used in various industrial applications, particularly in the textile industry .
Méthodes De Préparation
Vat dyes, including Vat Brown 23, are synthesized through a series of chemical reactions. The preparation involves the reduction of the dye in an alkaline solution, typically using sodium hydrosulfite as the reducing agent. This process converts the dye into its soluble leuco form, which can then be applied to the textile fibers. Once the dye is absorbed by the fibers, it is oxidized back to its insoluble form, resulting in a strong and durable coloration .
Industrial production of this compound involves several steps:
Reduction: The dye is reduced in an alkaline solution using sodium hydrosulfite.
Application: The soluble leuco form of the dye is applied to the textile fibers.
Oxidation: The dye is oxidized back to its insoluble form, fixing it onto the fibers.
After-treatment: The dyed material is treated with soap or other detergents to remove any surface-deposited dye particles.
Analyse Des Réactions Chimiques
Vat Brown 23 undergoes several types of chemical reactions:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline solution.
Common reagents used in these reactions include sodium hydrosulfite, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions are the leuco form of the dye and the final insoluble dye .
Applications De Recherche Scientifique
Vat Brown 23 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Vat Brown 23 involves its reduction to a soluble leuco form, which can penetrate the textile fibers. Once inside the fibers, the dye is oxidized back to its insoluble form, resulting in a strong and durable coloration. The molecular targets and pathways involved in this process include the interaction of the dye molecules with the cellulose fibers and the subsequent oxidation reactions that fix the dye onto the fibers .
Comparaison Avec Des Composés Similaires
Vat Brown 23 can be compared with other vat dyes such as Vat Green 8, Vat Brown BR, and Vat Olive T. These dyes share similar properties, including high fastness and the need for reduction and oxidation during the dyeing process. this compound is unique in its specific color and the particular shades it can produce .
Similar compounds include:
- Vat Green 8
- Vat Brown BR
- Vat Olive T
These compounds are used in similar applications but differ in their specific color properties and the exact shades they produce .
Propriétés
Numéro CAS |
1328-26-3 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
0 |
Synonymes |
Vat Brown 23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





